molecular formula C18H12ClN3S B5814015 3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine

3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine

Cat. No. B5814015
M. Wt: 337.8 g/mol
InChI Key: WSXRFRWTKGZGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine, also known as CPIP, is a chemical compound that has been widely studied for its potential use in scientific research. CPIP is a member of the imidazo[1,2-a]pyrimidine family of compounds, which have been shown to have a range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-oxidant properties. It has been suggested that this compound may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a relatively complex molecule, which can make it difficult to synthesize in large quantities. In addition, this compound has been shown to have some toxicity in animal studies, which may limit its use in certain applications.

Future Directions

There are several areas of future research that could be pursued with 3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine. One potential direction is the development of new cancer therapies based on this compound. Another area of research could be the study of this compound's anti-inflammatory and anti-oxidant properties for the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in other scientific research applications.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine involves the reaction of 4-chlorobenzenethiol and 2-phenylimidazo[1,2-a]pyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain this compound in high yields.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that this compound may work by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3S/c19-14-7-9-15(10-8-14)23-17-16(13-5-2-1-3-6-13)21-18-20-11-4-12-22(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXRFRWTKGZGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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